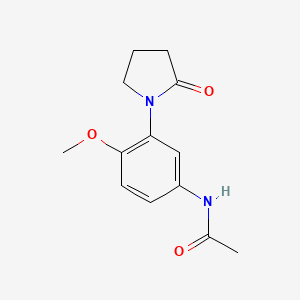![molecular formula C10H9N3O B2965203 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile CAS No. 1782796-43-3](/img/structure/B2965203.png)
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is a chemical substance with the CAS Number: 1782796-43-3 . Its IUPAC name is 3-isopropylisoxazolo[5,4-b]pyridine-5-carbonitrile . The molecular weight of this compound is 187.2 .
Molecular Structure Analysis
The InChI code for “3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile” is 1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Ring Transformations and Cyclization Reactions
Studies have explored the cyclization reactions involving compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile. For instance, Kalogirou et al. (2015) investigated the cyclisation reactions of certain phenol and pyridinol derivatives, leading to the formation of oxazolopyridine and benzoxazole derivatives under specific conditions (Kalogirou et al., 2015).
Synthesis and Fluorescent Properties
Research on the synthesis of oxazolo pyridine derivatives and their fluorescent properties has been conducted. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo pyridine derivatives and evaluated their fluorescent properties, which could have implications in materials science (Rangnekar & Rajadhyaksha, 1986).
Alkylation Studies
Alkylation studies of structures similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile have been conducted to understand their reactivity and potential applications. Dilmaç et al. (2014) studied the alkylation at specific positions of a polyhydroxylated-cyano-piperidine scaffold, providing insights into the scope and limitations of these reactions (Dilmaç et al., 2014).
Antibacterial Activity
Compounds structurally related to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile have been investigated for their potential antibacterial properties. Hamid and Shehta (2018) studied the antibacterial activity of pyrimidine derivatives, providing insights that could be relevant for similar oxazolopyridine compounds (Hamid & Shehta, 2018).
Inhibitory Properties
Studies have also focused on the inhibitory properties of oxazolopyridine derivatives. Matsumoto et al. (2011) examined a compound that behaved as an inhibitor in certain conditions, providing a model for understanding the inhibitory potential of similar compounds (Matsumoto et al., 2011).
Synthesis and Screening of Derivatives
Further research includes the synthesis and screening of oxazolopyridine derivatives for various properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including compounds similar to 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile, and evaluated them for antimicrobial and antioxidant activity (Flefel et al., 2018).
Photophysical Properties
The study of photophysical properties of related compounds has also been a focus. Shatsauskas et al. (2019) developed methods for preparing oxazolopyridinones and studied their photophysical properties, which can offer insights into the applications of similar compounds (Shatsauskas et al., 2019).
Eigenschaften
IUPAC Name |
3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-6(2)9-8-3-7(4-11)5-12-10(8)14-13-9/h3,5-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZXQNOAUXFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



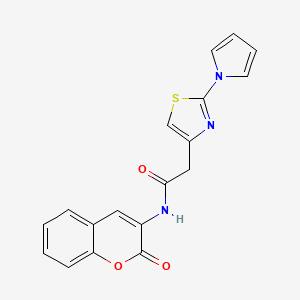
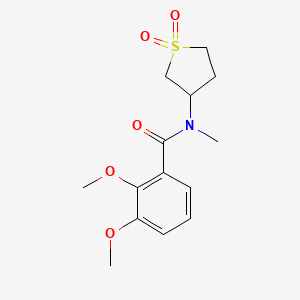
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
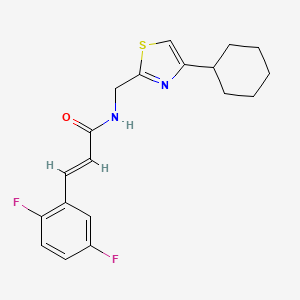
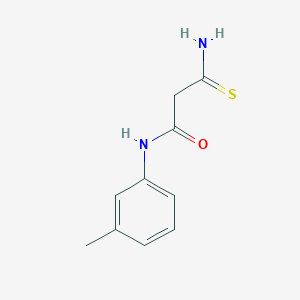
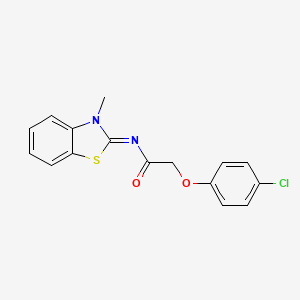
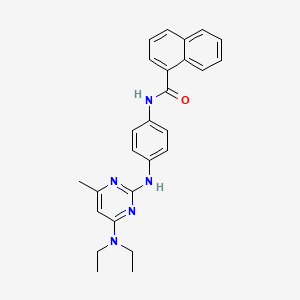
![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)
